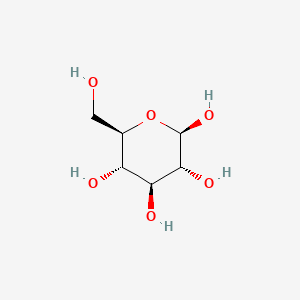![molecular formula C30H47NO3 B1160751 (1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one CAS No. 1042143-83-8](/img/structure/B1160751.png)
(1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex bicyclic molecules often involves multi-step reactions that can include cyclization, functional group transformations, and stereochemical control to achieve the desired configuration. For example, the synthesis and characterization of related compounds involve careful selection of starting materials and reaction conditions to construct the bicyclic framework with the desired functional groups in place (Wu et al., 2015).
Molecular Structure Analysis
The detailed molecular structure of complex bicyclic compounds is usually elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods allow for the determination of the compound's absolute configuration and conformation. Studies on similar compounds have revealed intricate details about their structure, including the relative positioning of functional groups and stereochemistry (Brzezinski et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Bicyclic compounds like the one can undergo a variety of chemical reactions, including ring-opening, functional group transformations, and more. Research on similar molecules has explored these reactions, providing insights into the reactivity patterns and potential applications of such compounds (Kitchin & Stoodley, 1973).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, can be studied using various analytical techniques. These properties are crucial for understanding the behavior of the compound under different conditions and can affect its application in scientific research (Venkateswaramoorthi et al., 2012).
Applications De Recherche Scientifique
Stereoselective Synthesis and Derivative Development
The complex synthesis of related bicyclic and tricyclic compounds, including the synthesis of 8-oxabicyclo[3.2.1]octane derivatives, is crucial for the development of novel compounds with potential applications in medicinal chemistry and material science. For instance, the stereoselective synthesis of pentols and asymmetric synthesis of anhydrohepturonic acid derivatives and beta-C-manno-Pyranosides are pivotal for constructing complex saccharide structures, which are essential in the development of glycomimetics and other bioactive molecules (Gerber & Vogel, 2001).
Enzymatic Desymmetrization
The enzymatic desymmetrization of methylenedi derivatives to generate novel precursors of long-chain polyketides exemplifies the utilization of biocatalysis in synthesizing complex organic molecules. This method allows for the production of enantiomerically enriched compounds, which are valuable in the synthesis of natural products and drug discovery (Coste & Gerber‐Lemaire, 2005).
Electrophilic Additions and Ring Transformations
The study of electrophilic additions and ring transformations in the synthesis of oxabicyclo and dioxabicyclo compounds contributes to the understanding of reaction mechanisms and the development of novel synthetic methodologies. These transformations are essential in constructing complex molecular architectures found in natural products and drug molecules (Mosimann & Vogel, 2000).
Asymmetric Synthesis of Bioactive Molecules
Asymmetric synthesis techniques are employed to create stereochemically complex molecules with high enantiomeric excess. These methodologies are crucial for producing optically active pharmaceuticals and bioactive compounds. For example, the asymmetric synthesis of dihydro-1,4-thiazines and their derivatives highlights the importance of chiral synthesis in developing compounds with potential therapeutic applications (Kitchin & Stoodley, 1973).
Propriétés
IUPAC Name |
(1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19-,20-,21+,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVPIMQHYHLJGS-QXDVLWGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)CC[C@H]6[C@@]7(CC[C@@H]([C@]6(C(=O)O7)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


